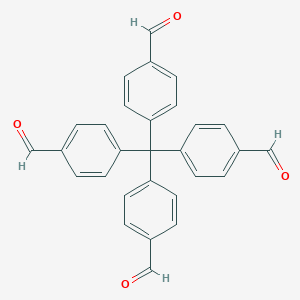

Tetrakis(4-formylphenyl)methane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[tris(4-formylphenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUMXIARBFRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514328 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-61-3 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrakis 4 Formylphenyl Methane

Precursor Synthesis and Halogenation Chemistry

The synthesis of the key precursor, tetrakis(4-bromophenyl)methane (B171993), begins with the commercially available tetraphenylmethane (B1200815). This section details the established halogenation protocol to introduce bromine atoms at the para positions of the four phenyl rings.

Synthesis of Tetrakis(4-bromophenyl)methane from Tetraphenylmethane

The bromination of tetraphenylmethane is a well-established procedure that utilizes elemental bromine to achieve tetra-substitution. rsc.org In a typical reaction, tetraphenylmethane is added in portions to a stirred solution of bromine. rsc.org The reaction is initially conducted at room temperature and then cooled to -78°C. rsc.org The addition of ethanol (B145695) is followed by stirring overnight as the mixture warms to room temperature. rsc.org This process facilitates the electrophilic aromatic substitution, yielding tetrakis(4-bromophenyl)methane.

| Reactant | Molar Equivalent |

| Tetraphenylmethane | 1 |

| Bromine | ~20 |

Formylation Strategies for Tetra-aryl Systems

With the brominated precursor in hand, the next critical step is the introduction of the formyl groups. This is typically achieved through a lithium-halogen exchange followed by quenching with an appropriate formylating agent.

Ortho-Lithiation and Subsequent Reaction with Dimethylformamide (DMF)

The most common and effective method for the formylation of tetrakis(4-bromophenyl)methane involves a lithium-halogen exchange followed by reaction with N,N-dimethylformamide (DMF). cdnsciencepub.com The process begins by dissolving tetrakis(4-bromophenyl)methane in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., dry nitrogen). cdnsciencepub.com The solution is then cooled to a low temperature, commonly -78°C, using a dry ice/acetone bath. cdnsciencepub.com

A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to the cooled solution. cdnsciencepub.com This initiates the lithium-halogen exchange, where the bromine atoms on the phenyl rings are replaced by lithium, forming a tetralithiated intermediate. This intermediate is highly reactive and is maintained at -78°C. cdnsciencepub.com Following the lithiation, dimethylformamide (DMF) is added dropwise to the reaction mixture. cdnsciencepub.com The DMF acts as the formylating agent, reacting with the aryllithium species to introduce the aldehyde groups. The reaction is then allowed to warm to room temperature overnight. cdnsciencepub.com Finally, the reaction is quenched with an acidic workup, typically using 1 M aqueous HCl, to yield the desired product, tetrakis(4-formylphenyl)methane. cdnsciencepub.com

Optimizing Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The use of anhydrous THF is crucial to prevent the quenching of the highly reactive organolithium intermediates. cdnsciencepub.com Maintaining a low temperature of -78°C throughout the lithiation and formylation steps is essential to minimize side reactions. cdnsciencepub.com The molar ratio of n-butyllithium to tetrakis(4-bromophenyl)methane is a critical factor; a significant excess of the organolithium reagent is typically used to ensure complete lithium-halogen exchange at all four bromine sites. cdnsciencepub.com The slow, dropwise addition of both the n-butyllithium and DMF helps to control the exothermic nature of the reactions and prevent the formation of unwanted byproducts.

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Tetrahydrofuran (THF) | To provide an inert reaction medium and prevent quenching of organolithium intermediates. cdnsciencepub.com |

| Temperature | -78°C | To maintain the stability of the reactive intermediates and minimize side reactions. cdnsciencepub.com |

| Lithiating Agent | n-Butyllithium (n-BuLi) | To effect the lithium-halogen exchange. cdnsciencepub.com |

| Formylating Agent | N,N-Dimethylformamide (DMF) | To introduce the aldehyde functionality. cdnsciencepub.com |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. cdnsciencepub.com |

Purification and Isolation Techniques for this compound

After the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. A combination of chromatographic and non-chromatographic methods is often employed to obtain high-purity this compound.

Chromatographic and Non-chromatographic Approaches

The most common purification technique for this compound is flash column chromatography. The crude product is typically dissolved in a suitable solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents, often a mixture of n-hexane and ethyl acetate, is used to elute the components. The desired product is collected in fractions, and the solvent is evaporated to yield the purified solid.

In some cases, non-chromatographic methods such as recrystallization can be employed to further purify the product. cdnsciencepub.com This involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, which can lead to the formation of high-purity crystals. However, some synthetic methods have been developed to yield crystalline products without the need for chromatographic purification. cdnsciencepub.comresearchgate.net

| Technique | Description |

| Flash Column Chromatography | A common method for separating the desired product from impurities using a silica gel stationary phase and a solvent gradient (e.g., n-hexane/ethyl acetate). |

| Recrystallization | A non-chromatographic technique that can be used to obtain highly pure crystalline product by dissolving the compound in a hot solvent and allowing it to cool. cdnsciencepub.com |

Reactivity and Transformational Chemistry of the Formyl Groups in Tetrakis 4 Formylphenyl Methane

Schiff Base Condensation Reactions

Schiff base condensation, the reaction between an aldehyde or ketone and a primary amine to form an imine, is a cornerstone of dynamic covalent chemistry. researchgate.netnih.gov For tetrakis(4-formylphenyl)methane, its four aldehyde functionalities provide the basis for creating intricate, three-dimensional polymeric networks when reacted with multi-amine co-monomers.

Mechanism of Imine Bond Formation with Multi-amine Co-monomers

The formation of an imine bond is a reversible, two-step process that is typically acid-catalyzed. researchgate.netlibretexts.org The reaction rate is highly dependent on the pH of the system. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the this compound. researchgate.netnih.gov This initial attack forms a zwitterionic intermediate.

Proton Transfer: An intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen results in the formation of a neutral carbinolamine or hemiaminal intermediate. nih.gov

Acid Catalysis and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). libretexts.org

Elimination and Imine Formation: The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the final imine product. nih.gov A final deprotonation step regenerates the acid catalyst.

In reactions involving multi-amine co-monomers, this process occurs at multiple sites, leading to the formation of a cross-linked network. The use of a tetra-functional aldehyde like this compound allows for the construction of highly ordered and porous materials known as covalent organic frameworks (COFs). For instance, the condensation reaction with 3,3′-diaminobenzidine yields a microporous organic framework with high thermal stability. researchgate.net

Kinetic versus Thermodynamic Control in Condensation Processes

The reversibility of imine bond formation allows for the products to be under either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This occurs under conditions where the reaction is irreversible or the rate of the forward reaction is significantly faster than the reverse reaction. The product distribution is determined by the relative rates of formation of the possible products. Factors such as lower temperatures and the use of sterically demanding reactants can favor kinetic products. wikipedia.org In the context of this compound, this could lead to the rapid formation of less-ordered, amorphous polymers.

Thermodynamic Control: This is achieved when the reaction is allowed to reach equilibrium, and the product distribution reflects the relative stabilities of the possible products. wikipedia.org The most stable product will be the major product, even if it is formed more slowly. The reversibility of the Schiff base reaction is key to achieving thermodynamic control, as it allows for "error-checking" and the reorganization of the network to form the most stable, often crystalline, structure. nih.gov For the synthesis of highly ordered COFs from this compound, reaction conditions are typically optimized to favor thermodynamic control, often involving solvothermal methods that allow the system to reach equilibrium. unt.edu

The interplay between kinetic and thermodynamic control is crucial in determining the final structure and properties of the resulting polymeric materials.

Other Aldehyde Functional Group Transformations in Complex Systems

Beyond Schiff base reactions, the formyl groups of this compound can undergo other important transformations, further expanding its synthetic utility.

Knoevenagel Condensation in Polymer Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. mdpi.commdpi.com This reaction is a powerful tool for carbon-carbon bond formation. mdpi.com

In the context of polymer synthesis, this compound can react with compounds containing active methylene groups (e.g., malononitrile, 1,4-phenylenediacetonitrile) to create porous organic polymers. unt.eduresearchgate.net The resulting polymers possess extended π-conjugation through the newly formed double bonds, which can impart interesting electronic and optical properties. For example, the Knoevenagel condensation of porphyrin-based aldehydes with 1,4-phenylenediacetonitrile (B1346891) has been used to synthesize crystalline, porous COFs. unt.edu The reaction is often catalyzed by a base, and the choice of catalyst and solvent can significantly influence the reaction outcome. mdpi.comresearchgate.net

Reduction of Aldehyde Moieties to Hydroxymethyl Groups

The four formyl groups of this compound can be reduced to hydroxymethyl (–CH₂OH) groups using a suitable reducing agent. This transformation converts the tetra-aldehyde into a tetra-alcohol, a valuable building block for the synthesis of other materials, such as polyesters and polyurethanes.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups. For instance, NaBH₄ is a milder reducing agent that is often preferred for its selectivity towards aldehydes and ketones. This reduction is a key step in multi-step syntheses where the aldehyde functionality is used as a precursor to other groups.

Stereochemical and Regiochemical Control in Reactions Involving Multiple Formyl Groups

The tetrahedral and symmetric nature of this compound simplifies some aspects of stereochemical and regiochemical control, as all four formyl groups are chemically equivalent. However, challenges can arise in controlling the extent of reaction and the spatial arrangement of incoming reactants, particularly when forming complex, three-dimensional structures.

When reacting with unsymmetrical or multifunctional co-monomers, the potential for forming a mixture of constitutional isomers and stereoisomers exists. Achieving a high degree of order, as required for crystalline materials like COFs, necessitates precise control over the reaction conditions to favor the formation of a single, desired isomer.

The strategy to achieve this control often relies on the principles of dynamic covalent chemistry and thermodynamic control. By allowing the reaction to be reversible, the system can self-correct, and the most thermodynamically stable, ordered structure will predominate. The choice of solvent, temperature, and catalyst are critical parameters that are fine-tuned to guide the self-assembly process towards a single, well-defined architecture. In essence, the inherent symmetry of the this compound core acts as a template, directing the formation of highly symmetric and ordered networks when reacted under conditions that favor thermodynamic equilibrium.

Role of Tetrakis 4 Formylphenyl Methane in Metal Organic Framework Mof Synthesis

Construction of MOFs with Organic Vertex Units

The tetrahedral geometry of TFPM makes it an ideal candidate for creating 3D MOFs where the organic ligand itself acts as a vertex in the resulting framework. This is a departure from more common MOF syntheses where metal clusters typically form the nodes and the organic linkers connect them.

In one notable example, a three-dimensional MOF, designated MOF-688, was synthesized. acs.org This was achieved by linking ditopic amino-functionalized polyoxometalates with the 4-connected tetrahedral TFPM building units through imine condensation. acs.org The resulting structure is a testament to the utility of TFPM in generating complex, multi-component frameworks. The inherent directionality of the four formyl groups on TFPM guides the self-assembly process, leading to predictable and well-defined porous architectures. acs.org

The synthesis of such MOFs typically involves combining the organic building blocks, like TFPM and a co-linker, in a suitable solvent, often under elevated temperatures. The choice of reactants and reaction conditions allows for the targeted synthesis of frameworks with specific topologies and properties.

Design of TFPM-based MOFs for Specific Functional Applications

The unique structural characteristics of TFPM-based MOFs, such as high porosity and tunable functionality, make them promising candidates for a variety of applications. nih.govrsc.orgresearchgate.net Researchers are actively exploring these materials for use in gas storage, separations, and catalysis. novomof.com A particularly promising area of application is in the development of advanced energy storage solutions.

The quest for safer and more efficient energy storage devices has led to significant research into solid-state batteries. rsc.org MOFs are being investigated as potential solid-state electrolytes (SSEs) due to their porous nature, which can facilitate ion transport. rsc.orgnih.govmdpi.com

A prime example of a TFPM-based MOF designed for this purpose is MOF-688. acs.org This framework, constructed from TFPM and polyoxometalate linkers, was specifically developed as a solid-state electrolyte. acs.org The pores of the as-synthesized MOF-688 are filled with tetrabutylammonium (B224687) cations, which can be exchanged with lithium ions. acs.org This ion-exchange process transforms the material into a highly efficient solid-state electrolyte.

The resulting lithium-ion-exchanged MOF-688 exhibits remarkable properties for a solid-state electrolyte, including:

High ionic conductivity of 3.4 × 10⁻⁴ S cm⁻¹ at room temperature (20 °C). acs.org

An exceptionally high lithium-ion transference number (tLi+) of 0.87, indicating that the majority of the ionic current is carried by the lithium ions. acs.org

Low interfacial resistance against metallic lithium. acs.org

These properties enabled the construction of a prototype lithium metal battery using MOF-688 as the solid electrolyte, which could be successfully cycled at room temperature. acs.org The ordered channels and high porosity of MOFs can contribute to uniform lithium-ion flux, which is crucial for mitigating the formation of dendrites—a common failure mechanism in lithium metal batteries. chemicalbook.com

| Property | Value | Reference |

| MOF Designation | MOF-688 | acs.org |

| Ionic Conductivity | 3.4 × 10⁻⁴ S cm⁻¹ at 20 °C | acs.org |

| Lithium-Ion Transference Number (tLi+) | 0.87 | acs.org |

| Interfacial Resistance | 353 Ω | acs.org |

| Battery Cycling | Cycled at room temperature with a practical current density of ~0.2 C | acs.org |

Structural Analysis and Framework Topology of TFPM-MOFs

The structure of MOFs can be simplified and understood by deconstructing them into their underlying nets, which consist of nodes (representing the metal clusters or organic vertices) and linkers (the connecting organic molecules). youtube.comberkeley.edu For MOFs built with tetrahedral linkers like TFPM, specific topologies are often targeted.

In the case of MOF-688, single-crystal X-ray diffraction revealed a triply interpenetrated diamond-based dia topology. acs.org The diamondoid (dia) network is a common and stable topology for frameworks constructed from tetrahedral building units. The interpenetration, where multiple independent frameworks grow through each other, is a common feature in MOFs and can influence the material's porosity and stability.

The analysis of MOF topology is a critical step in understanding and designing new materials with desired properties. youtube.com The ability to predict and control the topology by selecting appropriate building blocks, such as the tetrahedrally-disposed TFPM, is a cornerstone of reticular chemistry. berkeley.edu The flexibility of such linkers can also lead to the formation of novel and complex topologies. chemrxiv.org

Integration of Tetrakis 4 Formylphenyl Methane in Porous Organic Polymers Pops

Synthesis of Amorphous and Microporous POPs

The synthesis of POPs from TFPM typically involves condensation reactions that link the tetrahedral TFPM core with other monomers to form an extended, rigid, and porous network. Solvothermal synthesis is a common method employed, where the reaction is carried out in a sealed vessel at elevated temperatures. mdpi.com This approach facilitates the formation of amorphous yet intrinsically microporous materials.

These polymers are often characterized by their insolubility in common organic solvents and high thermal stability. The formation of micropores is a direct consequence of the inefficient packing of the rigid, non-planar polymer chains, a concept central to materials known as Polymers of Intrinsic Microporosity (PIMs). birmingham.ac.uk The resulting networks possess permanent porosity, which is evaluated through gas adsorption measurements. For instance, nitrogen adsorption/desorption isotherms at 77K typically show a rapid uptake at low relative pressures, a characteristic feature of microporous materials. osti.gov While some POPs derived from tetrahedral monomers are amorphous, others, known as Covalent Organic Frameworks (COFs), can be synthesized to be crystalline, although this often requires carefully controlled reaction conditions to facilitate the reversible bond formation needed for error correction and long-range order. northeastern.eduresearchgate.net

**6.2. Specific Linkage Chemistries in TFPM-based POPs

The aldehyde functional groups of TFPM are versatile handles for a variety of condensation reactions, allowing for the formation of POPs with different chemical linkages that define their properties.

A notable strategy for creating functional POPs involves the formation of thiazolothiazole linkages. These are synthesized through a facile, catalyst-free condensation reaction between aldehyde monomers like TFPM and dithiooxamide (B146897) under solvothermal conditions. nih.govrsc.org The resulting thiazolothiazole-linked porous organic polymers (TzTz-POPs) are conjugated systems that exhibit good porosity. osti.gov

The key to this method is the in-situ generation of the N-heterocyclic thiazolothiazole units, which are integrated into the polymer backbone. osti.gov These nitrogen-containing heterocyclic groups are thought to enhance gas binding, making these materials particularly interesting for gas separation applications. osti.govrsc.org The successful formation of the thiazolothiazole ring within the polymer network can be confirmed by solid-state 13C NMR spectroscopy, which shows characteristic peaks for the sp2 carbons of the ring system. osti.gov Even with some unreacted aldehyde groups remaining, these polymers demonstrate significant microporosity. osti.gov

Imine-based linkages, formed by the condensation of aldehydes and amines (a Schiff base reaction), are one of the most common and effective ways to construct robust and porous 3D polymers. An imine-based porous 3D covalent organic polymer (COP) has been synthesized through the solvothermal condensation of Tetrakis(4-formylphenyl)methane (TFPM) with 4,4′-diaminobiphenyl (DABP). mdpi.com The reaction, typically carried out in a mixture of solvents like 1,4-dioxane (B91453) and mesitylene (B46885) with an acid catalyst, results in the formation of a stable –C=N– imine bond. mdpi.com The near-complete disappearance of the N-H stretching vibrations and the appearance of a new C=N stretching band in the Fourier-transform infrared (FTIR) spectrum confirm the successful condensation. mdpi.com

These 3D COPs are a subset of the broader class of Covalent Organic Frameworks (COFs), which are distinguished by their crystalline nature. researchgate.net However, the synthesis can also yield amorphous, yet highly porous, polymers. mdpi.comnortheastern.edu The growth mechanism of imine-linked 3D COFs can proceed through an amorphous polymer intermediate, whose state is critical for generating the desired porous structure. northeastern.eduresearchgate.net

Modulating Porosity and Pore Size Distribution in TFPM-based POPs

The porosity and pore size distribution of TFPM-based POPs can be controlled by several factors, including the choice of co-monomer and the synthetic conditions. The inherent rigidity and defined geometry of the TFPM building block are the primary determinants of the resulting network's porosity.

Nitrogen adsorption-desorption isotherms are the standard method for evaluating the porous nature of these materials. The Brunauer–Emmer–Teller (BET) surface area is a key parameter derived from these measurements. For example, thiazolothiazole-linked POPs synthesized from aldehydes have shown surface areas up to 488 m² g⁻¹. osti.gov The shape of the isotherm, particularly the rapid N₂ uptake at low pressures (P/P₀ < 0.1), indicates a predominantly microporous structure. osti.gov

Similarly, an imine-linked 3D COP synthesized from TFPM and DABP exhibited a defined pore width of 1.03 nm. mdpi.com In other systems, such as microporous poly(Schiff bases) constructed from adamantane-based tetrahedral monomers, BET surface areas as high as 865 m² g⁻¹ with a major pore size of around 0.6 nm have been achieved. nih.gov This demonstrates that the specific architecture of the tetrahedral building block directly influences the final porous properties. The ability to tune gas adsorption can also be influenced by the functional groups within the polymer framework, with alkyl groups of varying lengths, for instance, being used to control surface area in other PIM systems. birmingham.ac.uk

Table 1: Porosity Data for Selected Porous Organic Polymers

| Polymer Type | Monomers | BET Surface Area (m²/g) | Pore Size/Width (nm) | Citation |

|---|---|---|---|---|

| Thiazolothiazole-linked POP | Aldehydes, Dithiooxamide | Up to 488 | Microporous | osti.gov |

| Imine-linked 3D COP | TFPM, 4,4′-diaminobiphenyl | - | 1.03 | mdpi.com |

| Microporous Poly(Schiff base) | 1,3,5,7-tetrakis(4-formylphenyl)adamantane, 1,3,5,7-tetrakis(4-aminophenyl)adamantane | 865 | ~0.6 | nih.gov |

Functional Performance of TFPM-Derived POPs in Adsorption and Separation

The high surface area, tunable porosity, and chemical functionality of TFPM-derived POPs make them excellent candidates for applications in adsorption and separation processes, particularly for gas storage and environmental remediation.

The functional groups incorporated into the POP structure play a significant role in their performance. The nitrogen-rich thiazolothiazole moieties in TzTz-POPs, for instance, lead to a high selective uptake of CO₂ over N₂ at ambient conditions, making them promising for carbon capture applications. osti.govnih.govrsc.org This selectivity is a critical factor for separating CO₂ from flue gas streams. Other microporous poly(Schiff base) networks have also shown significant CO₂ uptake, reaching 13.6 wt% at 273 K and 1 bar. nih.gov

In the realm of environmental remediation, which addresses the removal of pollutants from air, water, and soil, TFPM-based POPs have demonstrated significant potential. nih.govresearchgate.net An imine-based 3D COP derived from TFPM was successfully used as a sorbent for the solid-phase extraction (SPE) of amphenicol drugs from water samples. mdpi.com This material showed efficient enrichment and detection of trace amounts of chloramphenicol, thiamphenicol, and florfenicol. mdpi.com The strong adsorption was attributed to a combination of hydrophobic effects, π–π interactions between the aromatic polymer skeleton and the analytes, and a size-matching effect between the polymer's 1.03 nm pores and the analyte molecules. mdpi.com This highlights the potential of these materials in monitoring and removing persistent organic pollutants from the environment.

Table 2: Adsorption Performance of Selected Porous Organic Polymers

| Polymer Type | Application | Target Species | Adsorption Capacity/Performance | Citation |

|---|---|---|---|---|

| Thiazolothiazole-linked POP | Gas Separation | CO₂ over N₂ | High selective uptake | osti.govnih.govrsc.org |

| Imine-linked 3D COP | Environmental Remediation (SPE) | Amphenicols (in water) | Efficient enrichment and detection | mdpi.com |

| Microporous Poly(Schiff base) | Gas Storage / Pollutant Recovery | CO₂ | 13.6 wt% (273 K/1 bar) | nih.gov |

| Microporous Poly(Schiff base) | Pollutant Recovery | Benzene | 80.5 wt% (298 K/0.9 bar) | nih.gov |

Computational and Theoretical Investigations Pertaining to Tetrakis 4 Formylphenyl Methane Derivatives

Molecular Modeling and Simulation of Extended Framework Structures (COFs, MOFs, POPs)

The tetrahedral geometry of tetrakis(4-formylphenyl)methane and its derivatives makes it a valuable building block for the construction of three-dimensional (3D) extended framework structures such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Porous Organic Polymers (POPs). Molecular modeling and simulation play a crucial role in predicting the topology and structural features of these materials.

Researchers utilize TFPM and its amino-analogue, tetrakis(4-aminophenyl)methane, as tetrahedral nodes in the synthesis of 3D COFs. cd-bioparticles.netresearchgate.net For instance, the condensation reaction between TFPM and various diamine linkers has been computationally modeled to predict the formation of interpenetrated diamondoid (dia) networks. unt.edu Simulations have confirmed the formation of 3D rutile-type (pts) topological structures for certain COFs, revealing frameworks with distinct pore sizes. researchgate.net

Computational studies have been instrumental in exploring the vast landscape of possible framework topologies. By combining tetrahedral building blocks like TFPM with linkers of different geometries (e.g., linear, triangular), a variety of network topologies such as ctn , bor , pto , and mhq-z can be targeted. nih.gov Structural simulations help in identifying the most plausible crystal structure by comparing simulated powder X-ray diffraction (PXRD) patterns with experimental data. For example, Rietveld refinement of PXRD data against simulated structures is a standard procedure for determining the unit cell parameters and space group of newly synthesized COFs. nih.gov

The table below summarizes some of the COFs synthesized using TFPM and its analogs, along with their computationally studied topologies.

| Framework Name | Building Blocks | Linkage Type | Topology | Reference |

| 3D-IL-COF-1 | This compound, p-phenylenediamine | Imine | dia | unt.edu |

| PCOF-1 / PCOF-2 | Tetrakis(4-aminophenyl)methane, 2,2′-bipyridine-5,5′-diamine, 4,4′-biphenyldicarboxaldehyde | Imine | pts | researchgate.net |

| JUC-Z12 | Tetra(4-formylphenyl)methane, 3,3′-diaminobenzidine | Imine | - | researchgate.net |

| RICE-7 | 1,3,6,8-tetrakis(4-aminophenyl)pyrene, 1,3,5-tri(4-formylphenyl)benzene | Imine | mhq-z | nih.gov |

These modeling efforts not only validate experimental findings but also guide the design of new frameworks with desired pore sizes and dimensionalities, which are critical for their application in areas like gas storage and separation.

Prediction and Optimization of Material Properties (e.g., Gas Adsorption, Ion Conductivity)

A major advantage of computational modeling is its ability to predict the material properties of hypothetical or newly synthesized frameworks. This is particularly valuable for applications such as gas storage and ion transport.

Gas Adsorption: Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting the gas adsorption capacity of porous materials like MOFs and COFs. rsc.orgscispace.com These simulations can predict gas uptake amounts at various pressures and temperatures, providing crucial data for applications like methane (B114726) storage. For example, large-scale computational screening of hypothetical MOF structures has been performed to identify candidates with high methane storage capacities. scispace.com This approach involves generating vast libraries of potential structures and then using GCMC simulations to calculate their methane adsorption isotherms. scispace.comyoutube.com

Studies on Porous Aromatic Frameworks (PAFs), which can be synthesized from precursors like tetrakis(4-bromophenyl)methane (B171993), have shown that simulations can accurately predict high specific surface areas (e.g., up to 7100 m²/g) which are crucial for high-capacity methane storage. researchgate.net Computational models can also elucidate the complex behavior of gas adsorption in flexible frameworks, such as the negative gas adsorption (NGA) phenomenon observed in some MOFs, where the material contracts upon gas uptake under specific conditions. nih.gov

The following table shows a comparison of simulated and experimental data for a porous framework, highlighting the predictive power of computational methods.

| Material Property | Simulation Method | Predicted Value | Experimental Value | Reference |

| Methane Storage Capacity | GCMC | 267 vol(STP)/vol | >200 vol(STP)/vol (for top materials) | scispace.com |

| BET Surface Area (PAF-1) | - | ~7100 m²/g (Langmuir) | 5600 m²/g | researchgate.net |

| H₂ Adsorption Enthalpy (JUC-Z12) | - | - | -8.1 kJ mol⁻¹ | researchgate.net |

| CO₂ Adsorption Enthalpy (JUC-Z12) | - | - | -29.5 kJ mol⁻¹ | researchgate.net |

Electronic Structure Calculations and Mechanistic Insights into Reactive Sites

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide fundamental insights into the reactivity and electronic properties of TFPM and its derivative frameworks. These calculations are key to understanding the mechanisms of framework formation and the origins of their functional properties.

The primary reactive sites on TFPM for the synthesis of imine-linked COFs are the four peripheral formyl (-CHO) groups. DFT calculations can model the electronic structure of these aldehyde groups, revealing their electrophilicity and susceptibility to nucleophilic attack by amine linkers during the Schiff base condensation reaction. This provides a mechanistic understanding of the reversible bond formation that is critical for the "error-correction" process, leading to highly crystalline and thermodynamically stable COF structures. unt.edu

Furthermore, electronic structure calculations can elucidate the properties of the final framework. For example, the electronic band gap, charge carrier mobility, and interaction energies with guest molecules can be computed. researchgate.net These calculations are vital for applications in electronics and photocatalysis. In one study, ab initio calculations supported the finding that COFs based on tetraphenylethylene (B103901) derivatives exhibit excellent thermal stability and crystallinity, which are crucial for their performance in perovskite solar cells. researchgate.net

DFT has also been used extensively to study the dissociative adsorption of methane on various catalyst surfaces. researchgate.net While not directly on TFPM derivatives, these studies provide a framework for understanding how the electronic environment of a reactive site influences bond activation. Similar computational strategies can be applied to understand the catalytic activity of functionalized COFs or MOFs derived from TFPM, for example, by modeling the interaction of substrate molecules with catalytically active sites embedded within the framework.

Future Research Directions and Emerging Applications of Tetrakis 4 Formylphenyl Methane

Exploration of Novel Linkage Chemistries beyond Imine Formation

The vast majority of TFPM-based frameworks currently rely on the formation of imine bonds through condensation reactions with amine linkers. While robust and reversible, this chemistry represents only a fraction of the possibilities for this versatile molecule. Future research is increasingly focused on exploring alternative linkage chemistries to create materials with diverse properties and functionalities.

One promising avenue is the use of thiol-based reactions. For instance, the thiol-yne click reaction, which proceeds efficiently under mild conditions, offers a pathway to robust thioether linkages. researchgate.net Similarly, the formation of thiazolothiazole networks through the reaction of aldehydes with dithiooxamide (B146897) presents a direct alternative to imine condensation, potentially yielding frameworks with different electronic properties and stability profiles. researchgate.net

Furthermore, the core structure of tetraphenylmethane (B1200815) is amenable to functional group transformations, opening the door to other powerful ligation techniques. The aldehyde groups of TFPM can be converted to other functionalities, or derivatives of tetraphenylmethane can be used. For example, tetraphenylmethane structures containing azide (B81097) groups have been used in "click chemistry" reactions to form stable triazole linkages. unizar.es Reductive coupling of nitro precursors to form azo linkages has also been demonstrated, creating porous azo-POFs (Porous Organic Frameworks). rsc.org The exploration of these and other novel covalent bond-forming reactions is critical for synthesizing next-generation materials with tailored characteristics.

| Linkage Type | Reactants Involved | Resulting Bond | Key Features |

|---|---|---|---|

| Imine | Aldehyde (TFPM) + Amine | C=N | Reversible, well-established, common in COFs. |

| Thiazolothiazole | Aldehyde (TFPM) + Dithiooxamide | Thiazolothiazole ring | Catalyst-free condensation, potential for unique electronic properties. researchgate.net |

| Triazole ("Click Chemistry") | Azide derivative + Alkyne | Triazole ring | High efficiency, forms stable and robust networks. unizar.es |

| Azo | Nitro derivative (reductive coupling) | N=N | Creates extended conjugation, potential for photoresponsive materials. rsc.org |

| Disulfide | Thiol derivative (oxidation) | S-S | Reversible under redox conditions, enabling dynamic materials. researchgate.net |

Development of New Topological Networks for Advanced Functionalities

For example, combining the tetrahedral TFPM node with linear, triangular, or planar linkers can lead to the formation of novel, non-interpenetrated three-dimensional networks. researchgate.net Research on related tetrahedral building blocks, such as tetrakis(4-carboxyphenyl)silane, has shown that rare topologies like the fluorite (CaF2) network can be achieved. researchgate.net These unique topologies can create materials with precisely controlled pore sizes and shapes, which is crucial for applications requiring molecular recognition and separation.

The functionality of these networks is intrinsically linked to their topology. A microporous organic framework, JUC-Z12, synthesized from TFPM and 3,3′-diaminobenzidine, not only exhibits high thermal stability and a large surface area but also shows selective catalytic activity in the Knoevenagel reaction. researchgate.net This activity is thought to be controlled by hydrogen bonding between substrates and the framework, a feature dictated by the network's structure. researchgate.net Future work will focus on the rational design of new topologies to create materials with advanced functionalities for catalysis, gas storage, and selective separations. researchgate.netkyoto-u.ac.jp

| Precursor Type | Network Topology | Key Features | Potential Applications |

|---|---|---|---|

| Tetrahedral (e.g., TFPM) | Diamondoid | Often interpenetrated, robust structures. nih.gov | Gas storage, general porosity. |

| Tetrahedral Silane | Fluorite (CaF2) | Rare, non-interpenetrated 3D network. researchgate.net | Selective separations, catalysis. |

| Tetrahedral (TFPM) | Custom (e.g., JUC-Z12) | Defined micropores (1.09 nm), high stability. researchgate.net | Shape-selective catalysis, gas separation (CO2). researchgate.net |

| Tetrahedral Iodo-derivative | Columnar Packing | Relies on I···Ph and I4 synthons, non-centrosymmetric space groups. rsc.org | Nonlinear optics, molecular electronics. |

Design of TFPM-based Materials for Biomedical and Sensory Applications

The unique properties of TFPM-derived materials, such as high porosity and chemical tunability, make them attractive candidates for biomedical and sensory applications. The design of materials for these purposes is a growing area of research.

In the biomedical field, TFPM-based COFs are being explored for drug delivery. cd-bioparticles.net The porous structure can serve as a scaffold to encapsulate therapeutic agents, while the polymer framework can be designed to be biodegradable for controlled release. nih.govyoutube.com Natural polymers like chitosan (B1678972) and synthetic polymers like PLGA are widely used for their biocompatibility and biodegradability, and principles from these systems can be applied to TFPM frameworks. nih.govmdpi.com Furthermore, the aldehyde functional groups on the surface of TFPM-based nanoparticles could be modified with targeting ligands, such as antibodies or specific peptides, to direct the drug carrier to diseased cells, thereby increasing efficacy and reducing side effects. mdpi.com Recent studies have also indicated the potential antibacterial properties of TFPM-derived COFs, opening another avenue for therapeutic applications.

For sensory applications, the inherent fluorescence of some tetraphenylmethane derivatives is a key advantage. For example, a tetraphenylmethane derivative featuring four aldehyde groups was found to exhibit clear blue phosphorescence. researchgate.net This property could be harnessed to create chemical sensors where the phosphorescence is quenched or enhanced upon binding of a specific analyte within the porous framework. Moreover, TFPM-based porous membranes could be integrated into gas sensors, where their function would be to selectively allow certain gases to reach a detector, leveraging the material's gas separation capabilities. google.com

Scalability of Synthesis and Transition towards Industrial-Scale Production of TFPM-Derived Materials

For TFPM-based materials to move from the laboratory to real-world applications, the scalability of their production is a critical hurdle that must be addressed. Current synthetic routes to TFPM often involve multi-step processes with moderate yields. The most common method, starting from tetrakis(4-bromophenyl)methane (B171993), typically results in yields of around 30%. vulcanchem.com While alternative methods that offer higher yields (40-45%) exist, these can be more complex.

Research into more efficient, cost-effective, and scalable syntheses is paramount. This includes optimizing reaction conditions, exploring less expensive starting materials, and minimizing complex purification steps like column chromatography. researchgate.net The development of gram-scale synthesis protocols for related tetrahedral molecules under mild conditions demonstrates that scalability is an achievable goal for this class of compounds. researchgate.net

Beyond the monomer itself, the synthesis of the final material, such as a COF, must also be scalable. Solvothermal methods are commonly used and offer a pathway to larger-scale batch production. researchgate.net However, for widespread industrial use in applications like gas separation membranes for natural gas purification or carbon capture, continuous manufacturing processes may be required. airproducts.com The transition towards industrial-scale production will necessitate significant process engineering to ensure consistent quality, reduce costs, and make TFPM-derived materials a commercially viable technology for a cleaner and more efficient future.

Q & A

Q. What are the primary synthetic methods for preparing TFPM, and how is purity validated?

TFPM is synthesized via condensation reactions, often involving aromatic aldehydes and methane derivatives. A common approach is the solvothermal reaction of tetrahedral precursors with formyl-containing linkers. Purity is ensured through recrystallization or column chromatography, followed by characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional group integrity. High-performance liquid chromatography (HPLC) may also quantify impurities .

Q. Which characterization techniques are essential for verifying TFPM’s structural integrity in covalent organic frameworks (COFs)?

Key techniques include:

- Powder X-ray diffraction (PXRD): To confirm crystallinity and topology .

- N₂ adsorption-desorption (BET): To measure surface area and pore size distribution (e.g., COF-5 with 1590 m²/g surface area) .

- Thermogravimetric analysis (TGA): To assess thermal stability (up to 500–600°C for some COFs) .

- FTIR and solid-state NMR: To validate covalent bonding (e.g., imine linkages) .

Advanced Research Questions

Q. How do solvent systems influence the topology and interpenetration of 3D COFs constructed with TFPM?

Solvent polarity and viscosity critically impact framework assembly. For example, deep eutectic solvents (DES) like ChCl/glycerol produce mesoporous TFPM-based COFs with structural defects due to incomplete crystallization, whereas traditional solvothermal methods yield microporous, interpenetrated frameworks. DES-derived COFs may exhibit lower surface areas (e.g., 711 m²/g for COF-1) compared to optimized solvothermal syntheses .

Q. What strategies mitigate framework interpenetration in TFPM-based 3D COFs?

Q. How can contradictory porosity data (e.g., BET vs. PXRD) in TFPM-derived COFs be resolved?

Discrepancies often arise from structural defects or incomplete pore activation. Cross-validation using:

- Density functional theory (DFT): Simulates ideal vs. experimental pore volumes.

- Gas adsorption with probes of varying sizes (e.g., CO₂ vs. N₂): Identifies inaccessible micropores .

Q. Why does TFPM enhance catalytic performance in CO₂ electroreduction compared to other nodes?

TFPM’s tetrahedral geometry enables high-density integration of active sites (e.g., cobalt porphyrins in 3D-Por(Co/H)-COF). The rigid framework stabilizes imine linkages, preventing collapse under electrochemical conditions. This results in a 4.5× increase in current density compared to 2D analogs .

Q. How do formyl group positions in TFPM affect the chemical stability of resulting COFs?

The para-substituted formyl groups on TFPM promote symmetrical bonding with amines, forming robust imine linkages resistant to hydrolysis. In contrast, meta-substitution introduces strain, reducing stability in acidic or aqueous environments .

Data Contradiction Analysis

Q. Why do some TFPM-based COFs exhibit lower crystallinity despite high thermal stability?

Rapid crystallization in DES or ionic liquids can trap defects, reducing long-range order. Post-synthetic annealing (e.g., 200°C under vacuum) may improve crystallinity without compromising thermal stability .

Q. How do conflicting reports on COF porosity (micro- vs. mesoporous) arise from TFPM’s reactivity?

Variations in linker stoichiometry or reaction time lead to incomplete condensation. For example, a 1:1 molar ratio of TFPM and tetra(4-aminophenyl)methane produces a non-porous structure, while a 1:2 ratio yields a porous framework .

Methodological Recommendations

- Synthetic Optimization: Use slow heating rates (1°C/min) during solvothermal synthesis to enhance crystallinity .

- Defect Mitigation: Post-synthetic treatment with acetic anhydride can heal missing linker defects in imine COFs .

- Topology Prediction: Employ reticular chemistry principles to pre-design TFPM-based frameworks using software like ToposPro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.